2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol
Description
Properties
IUPAC Name |
2-[[4-[(2-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-7-3-1-5-17(19)21-13-15-9-11-16(12-10-15)14-22-18-6-2-4-8-20(18)24/h1-14,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMRPNQOQNNHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209614 | |
| Record name | 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-68-9 | |
| Record name | 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-(p-phenylenebis(methylidyneimino))di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2′-[1,4-Phenylenebis(methylidynenitrilo)]bis[phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-TEREPHTHALYLIDENEBIS(2-AMINOPHENOL) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- typically involves the reaction of phenol with p-phenylenebis(methylidyneimino) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of halogenated phenols and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Schiff bases, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, certain synthesized hydrazide derivatives showed promising results against common pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective bacteriostatic and fungistatic actions .
Anticancer Properties
The anticancer potential of Schiff bases has also been a focal point of research. Studies have demonstrated that some derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values suggesting their efficacy as potential anticancer agents . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing their activity.
Coordination Chemistry
Metal Complexes
Schiff bases are known for their ability to form stable complexes with transition metals. The compound 2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to metal ions. These metal complexes have shown promise in various catalytic processes and as agents in photodynamic therapy .
Material Science
Synthesis of Functional Materials
The unique structural attributes of Schiff bases allow them to be utilized in the synthesis of functional materials. For example, they can be incorporated into polymer matrices to impart specific properties such as thermal stability and electrical conductivity. Research has indicated that incorporating such compounds into polymers can enhance their mechanical properties and thermal resistance .
Catalytic Applications
Catalysts in Organic Reactions
The compound has been explored as a catalyst in various organic transformations, including oxidation and condensation reactions. Its ability to stabilize reaction intermediates makes it a valuable component in synthetic organic chemistry . Studies have shown that Schiff bases can facilitate reactions under mild conditions, thereby improving yields and selectivity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of Schiff bases derived from 2-hydroxybenzaldehyde and various amines. The findings revealed that certain derivatives displayed significant cytotoxicity against MCF7 cells with IC50 values ranging from 18 to 25 µg/mL, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Efficacy
In another study, several Schiff base derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups, highlighting the role of electronic effects on antimicrobial efficacy .
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(p-phenylenebis(methylidyneimino))di- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
The target compound is compared to analogous Schiff bases with modifications in substituents and backbone:
Key Observations :
- Electron-Donating Groups (e.g., –OH, –OCH3): Enhance antioxidant activity by stabilizing free radicals via resonance .
- Electron-Withdrawing Groups (e.g., –NO2): Reduce basicity of the imine nitrogen but improve DNA intercalation via hyperchromic shifts .
Antimicrobial Activity
Key Findings :
- The benzyloxy group in H2L4 improves activity against methicillin-resistant Staphylococcus aureus (MRSA) when complexed with Zn(II) .
- Nitro-substituted compounds (e.g., S-3) exhibit lower MIC values due to stronger DNA interaction .
Antioxidant Activity
| Compound (ID) | DPPH Radical Scavenging (%) | IC50 (µM) |
|---|---|---|
| Target Compound | Not reported | – |
| BHIMP (benzyloxy derivative) | 93.2% at 100 µM | 7.09 ± 0.07 |
| S-2 (dimethylamino derivative) | 73.7% at 100 µM | 5.76 ± 0.06 |
Key Insight : Electron-donating groups (e.g., –OCH3, –N(CH3)2) significantly enhance antioxidant capacity by stabilizing radical intermediates .
DNA Interaction and Anticancer Potential
Mechanistic Notes:
Coordination Chemistry
The target compound forms stable complexes with transition metals (e.g., Cu(II), Zn(II)), enhancing its bioactivity:
| Metal Complex (ID) | Geometry | Enhanced Activity |
|---|---|---|
| [Zn(H2L4)(acetate)] | Octahedral | 2× higher antifungal activity |
| [Cu(BHAP)(acetate)] | Square planar | Improved ROS scavenging |
Biological Activity
2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol, also known as a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential applications in various therapeutic areas, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound's IUPAC name is 2-[[4-[(2-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol, with the molecular formula . The structure includes a phenolic group and an imine linkage, which are critical for its biological activities.
Antimicrobial Activity
Research indicates that Schiff bases similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : A study demonstrated that related Schiff bases showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 µg/mL .
- Antifungal Properties : The compound has also been evaluated for antifungal activity, showing effectiveness against fungi such as Candida albicans with MIC values comparable to standard antifungal agents .
Antioxidant Activity
The antioxidant capacity of Schiff bases is attributed to their ability to scavenge free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in biological systems. The presence of hydroxyl groups in the structure enhances this activity by donating hydrogen atoms to free radicals .
Anticancer Potential
Recent investigations into the anticancer properties of Schiff bases have highlighted their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, certain derivatives have been shown to inhibit cancer cell growth in vitro by targeting specific oncogenes and tumor suppressor genes .
Case Study 1: Antimicrobial Efficacy
A comparative study on various Schiff base derivatives found that those containing hydroxy groups exhibited superior antibacterial activity compared to their counterparts without these functional groups. The study reported MIC values for the most active derivatives at approximately 12.5 µg/mL against S. aureus and E. coli.
Case Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing the antioxidant activity of several Schiff bases, including this compound, it was found that these compounds significantly reduced lipid peroxidation levels in rat liver homogenates, indicating strong protective effects against oxidative damage.
Data Tables
Q & A
Q. What is the standard synthetic route for 2-[(4-{[(2-hydroxyphenyl)imino]methyl}benzylidene)amino]phenol?
The compound is synthesized via a two-step condensation reaction. First, terephthalaldehyde reacts with 2-amino-4-chlorophenol and 2-amino-4-nitrophenol in a 1:1:1 molar ratio in methanol under reflux conditions to form the Schiff base ligand. The reaction is monitored via TLC, and the product is purified by recrystallization from ethanol . For asymmetric variants, alternative aminophenol derivatives (e.g., 2-hydroxy-5-methoxyphenol) can be used, with reaction kinetics influenced by solvent polarity and temperature .
Q. How is the compound characterized structurally?
Structural characterization typically involves:
Q. What spectroscopic techniques are used to study its metal complexes?
- ESR: For paramagnetic complexes (e.g., Cu(II)), axial symmetry parameters (g∥, g⊥) and hyperfine splitting constants (A∥) are calculated to infer geometry (e.g., square planar vs. octahedral) .
- Fluorescence spectroscopy: Metal complexes may exhibit red-shifted emission due to extended π-conjugation or ligand-centered transitions. Quantum yields are measured to assess photostability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between studies be resolved?
Discrepancies in FT-IR or UV-Vis results often arise from:
- Solvent effects: Polar solvents (e.g., DMSO) stabilize charge-separated states, altering absorption/emission profiles.
- Tautomerism: Keto-enol or imine-enamine equilibria can shift under varying pH or temperature.
- Crystallographic disorder: Dynamic disorder in crystal structures (e.g., flexible benzylidene groups) may lead to ambiguous bond lengths. Refinement using high-resolution data and restraints in SHELXL can mitigate this .
Q. How does the compound’s coordination behavior vary with transition metals?
The Schiff base acts as a tetradentate (ONNO) ligand, forming complexes with Co(II), Ni(II), Cu(II), and Zn(II). Key findings include:
- Co(II): High-spin octahedral geometry with two axial water molecules (confirmed by TGA mass loss at ~100–150°C).
- Cu(II): Distorted square-planar geometry, evidenced by ESR g∥ > g⊥ (~2.2–2.4) .
- Zn(II): Luminescent complexes with red-shifted emission due to ligand-centered transitions enhanced by metal coordination .
Q. What computational methods support experimental data for this compound?
- DFT calculations: Optimized geometries (B3LYP/6-31G**) validate crystallographic bond lengths/angles. HOMO-LUMO gaps predict charge-transfer behavior .
- Molecular docking: Used to study interactions with biological targets (e.g., antimicrobial assays against S. aureus), correlating binding energies (ΔG) with experimental IC₅₀ values .
Q. How are crystallization challenges addressed for structural studies?
- Solvent screening: Mixed solvents (e.g., DCM/MeOH) improve crystal quality by reducing nucleation rates.
- Temperature gradients: Slow cooling from 40°C to 4°C enhances lattice ordering.
- WinGX suite: Integrated tools (e.g., PLATON) validate hydrogen-bonding networks and detect twinning .
Methodological Recommendations
- For synthetic reproducibility: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the Schiff base.
- For metal complex studies: Employ molar conductivity measurements (10–50 Ω⁻¹cm²mol⁻¹) to confirm non-electrolytic behavior in DMSO .
- For conflicting crystallographic data: Cross-validate with spectroscopic results and apply Hirshfeld surface analysis to resolve packing ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
